molecular formula C16H15ClN2O2S B6427331 N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1705809-62-6

N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No. B6427331
CAS RN: 1705809-62-6
M. Wt: 334.8 g/mol
InChI Key: OQTHVSTYRLZXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as 5-chloro-2-methylphenyl-1-thiophene-2-carbonylazetidine-3-carboxamide, is a synthetic compound that has found applications in scientific research. It is a novel compound with potential therapeutic applications.

Scientific Research Applications

N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research. It has been used in studies on the inhibition of human cancer cells, including those of the bladder, breast, and lung. It has also been used in studies on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive function. In addition, it has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of antifungal and antibacterial agents.

Mechanism of Action

N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of memory and cognitive function, and its inhibition is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Biochemical and Physiological Effects
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. As an inhibitor of the enzyme acetylcholinesterase, it has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.

Advantages and Limitations for Lab Experiments

N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, as it is a readily available and inexpensive compound. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not easily metabolized by the body, making it difficult to study its effects in vivo.

Future Directions

N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of potential applications and future directions. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, further research could be conducted on its effects on the regulation of memory and cognitive function, as well as its effects on the growth of human cancer cells. Finally, further research could be conducted on its antioxidant and antifungal/antibacterial properties, as well as its potential applications in the treatment of oxidative stress.

Synthesis Methods

N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide with 2-thiophenecarbaldehyde to form a Schiff base, which is then reduced to the desired product using sodium borohydride. The reaction scheme is as follows:
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide + 2-thiophenecarbaldehyde → Schiff base
Schiff base + sodium borohydride → N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-4-5-12(17)7-13(10)18-15(20)11-8-19(9-11)16(21)14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHVSTYRLZXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.